For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Pth-Methionine: Structure, Analysis, and Biological Significance
This technical guide provides a comprehensive overview of Phenylthiohydantoin-methionine (Pth-methionine), a key derivative in protein chemistry, and explores the critical role of the methionine residue within the biologically significant Parathyroid Hormone (PTH).
The Chemical Identity of Pth-Methionine
Pth-methionine is the phenylthiohydantoin derivative of the amino acid methionine. It is the product of the Edman degradation, a cornerstone chemical method for sequencing amino acids from the N-terminus of a peptide or protein. The formation of this derivative allows for the sequential identification of amino acids in a polypeptide chain.
Chemical Structure
The structure of Pth-methionine is characterized by a phenyl-substituted thiohydantoin ring attached to the side chain of methionine.
Caption: 2D Chemical Structure of Pth-Methionine.
Quantitative Chemical Data
Precise experimental data for Pth-methionine is sparse in the literature; however, its fundamental properties can be summarized. For context, the properties of its parent amino acid, L-methionine, are also provided.
Table 1: Physicochemical Properties of Pth-Methionine
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₂H₁₄N₂OS₂ | [1] |
| Molecular Weight | 266.38 g/mol | [1] |
| CAS Number | 4370-90-5 | [1][2] |
| Appearance | White to almost white powder/crystal | [1] |
| Predicted pKa | 10.85 ± 0.40 |[1] |
Table 2: Physicochemical Properties of L-Methionine (Parent Compound)
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₅H₁₁NO₂S | [3] |
| Molecular Weight | 149.21 g/mol | [4] |
| Melting Point | 281 °C (decomposes) | [4] |
| Water Solubility | 56,600 mg/L (at 25 °C) | [3] |
| pKa (carboxyl) | 2.28 | [4] |
| pKa (amino) | 9.21 |[4] |
Experimental Protocols
The synthesis and analysis of Pth-methionine are integral to the Edman degradation sequencing workflow.
Synthesis of Pth-Methionine (via Edman Degradation)
Pth-methionine is not typically synthesized as a standalone product but rather as a sequential step in protein sequencing.
Principle: The method involves a two-step process: a coupling reaction followed by a cleavage reaction.
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Coupling: The uncharged N-terminal amino group of the peptide (containing methionine) is reacted with phenyl isothiocyanate (PITC) under mildly alkaline conditions (e.g., pyridine/water mixture). This forms a phenylthiocarbamoyl-peptide (PTC-peptide).
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Cleavage & Cyclization: The PTC-peptide is then treated with a strong anhydrous acid, typically trifluoroacetic acid (TFA). The acid catalyzes the cleavage of the N-terminal residue as an anilinothiazolinone (ATZ) derivative. The more stable Pth-methionine derivative is subsequently formed from the ATZ-methionine through a heated, aqueous acid conversion step.
Analytical Protocol: Identification by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for the identification of Pth-amino acids produced during each cycle of Edman degradation.
Objective: To separate and identify Pth-methionine from other Pth-amino acid derivatives based on its characteristic retention time.
Methodology:
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Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
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Column: A reverse-phase C18 column is most commonly used.
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Mobile Phase: A gradient elution is employed using two solvents:
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Solvent A: An aqueous buffer (e.g., sodium acetate, pH ~4.5).
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Solvent B: An organic solvent, typically acetonitrile or methanol.
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Gradient Program: The separation is achieved by gradually increasing the concentration of Solvent B over the course of the run. This allows for the resolution of both polar and non-polar Pth-amino acids.
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Detection: Pth-amino acids have a characteristic UV absorbance maximum. Detection is typically performed at or near 269 nm.
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Identification: The Pth-methionine in the sample is identified by comparing its retention time to that of a known Pth-methionine standard run under identical conditions. Quantification can be achieved by integrating the peak area.
Caption: Workflow for Pth-Methionine Analysis.
Biological Significance: Methionine in Parathyroid Hormone (PTH)
While Pth-methionine is a product of chemical analysis, the methionine residue itself holds immense biological importance, particularly in the context of the Parathyroid Hormone (PTH), a primary regulator of calcium and phosphate homeostasis.
Human PTH is an 84-amino acid peptide that contains two methionine residues at positions 8 and 18.[5][6] The N-terminal region (1-34) is responsible for its biological activity, which is mediated through the Parathyroid Hormone 1 Receptor (PTHR1), a Class B G protein-coupled receptor (GPCR).
Role of Methionine in PTH-PTHR1 Interaction
The methionine at position 8 (Met8) is critically important for the binding of PTH to its receptor and the subsequent activation of intracellular signaling. Molecular modeling studies have shown that the hydrophobic side chain of Met8 is situated within the orthosteric ligand-binding pocket of the receptor's transmembrane domain. This interaction is crucial for stabilizing the active conformation of the receptor.
Impact of Methionine Oxidation
Methionine residues are susceptible to oxidation, forming methionine sulfoxide. This oxidation converts the hydrophobic methionine side chain into a more hydrophilic one. Oxidation of Met8 in PTH drastically reduces its binding affinity for PTHR1 (by up to 20-fold) and severely impairs its ability to stimulate downstream signaling pathways. This loss of function is a critical consideration in the development and stability of PTH-based therapeutics.
PTHR1 Signaling Pathways
Upon binding of active PTH, PTHR1 undergoes a conformational change and activates multiple intracellular signaling cascades, primarily through heterotrimeric G proteins.
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Gαs Pathway (Primary Pathway): The receptor couples to the Gs protein, which activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets in bone and kidney cells to regulate calcium and phosphate transport.
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Gαq/11 Pathway: PTHR1 can also couple to Gq/11 proteins. This activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, and DAG activates Protein Kinase C (PKC), leading to further cellular responses.
Caption: PTH Receptor Signaling Pathways.
Conclusion
Pth-methionine is a crucial analytical derivative for protein sequencing, enabling the foundational understanding of protein primary structure. In parallel, the methionine residue within Parathyroid Hormone exemplifies the profound impact a single amino acid can have on the structure, stability, and function of a therapeutic peptide. For researchers in drug development, understanding both the chemical behavior of Pth-methionine in sequencing and the biological sensitivity of methionine residues to oxidation in hormones like PTH is essential for the accurate characterization and formulation of stable, effective protein-based therapeutics.
References
- 1. Page loading... [guidechem.com]
- 2. PTH-METHIONINE | 4370-90-5 [chemicalbook.com]
- 3. L-Methionine | C5H11NO2S | CID 6137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methionine - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mutation of Methionine to Asparagine but Not Leucine in Parathyroid Hormone Mimics the Loss of Biological Function upon Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
